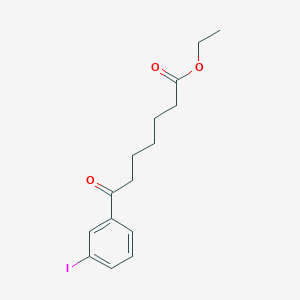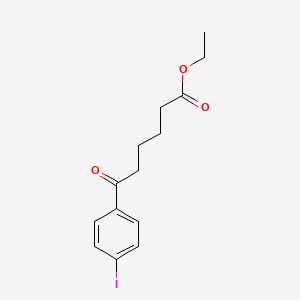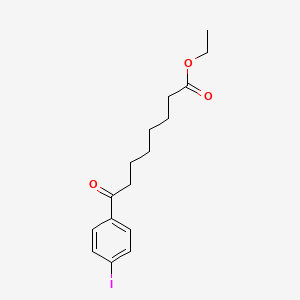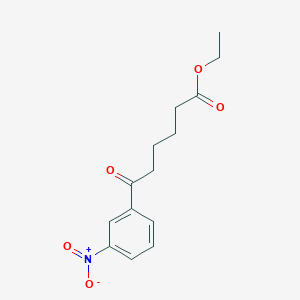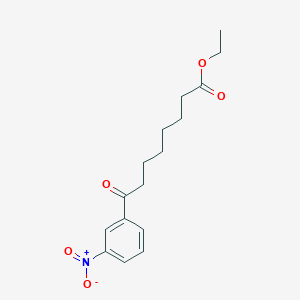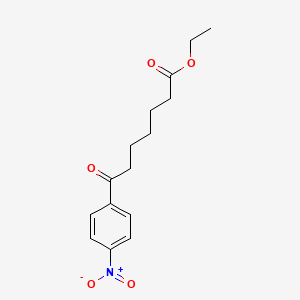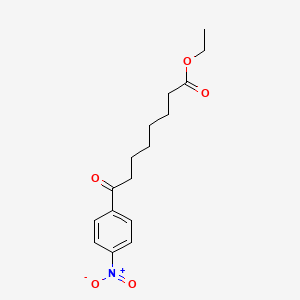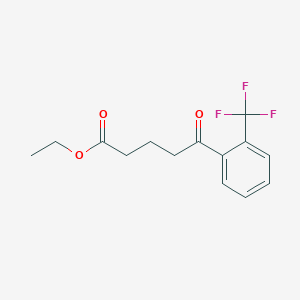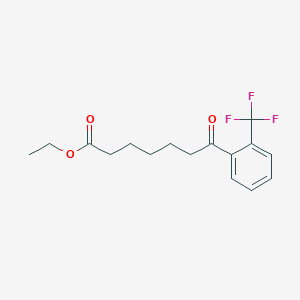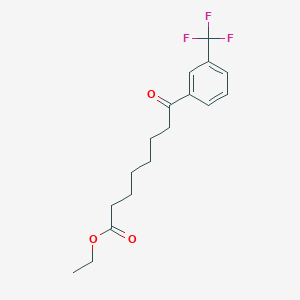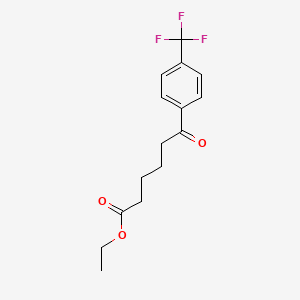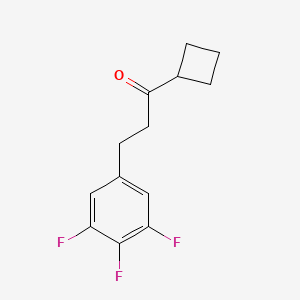
Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a chemical compound that is part of a class of molecules featuring a cyclobutane ring attached to a ketone functional group, which in turn is connected to an aryl group with trifluoromethyl substituents. This structure is of interest due to the unique chemical and physical properties imparted by the cyclobutane ring and the electron-withdrawing trifluoromethyl groups.
Synthesis Analysis
The synthesis of cyclobutyl ketones can be complex due to the strain in the four-membered ring. In the context of the provided papers, the synthesis of related compounds involves several strategies. For instance, the regioselective synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization that proceeds via alkylideneaminyl radical intermediates, which could be relevant for synthesizing similar cyclobutyl ketones . Additionally, the conversion of carboxylic esters into fluorinated ketones through ring cleavage of cyclopropanol intermediates suggests a potential pathway for introducing fluorine substituents into the cyclobutyl ketone framework .
Molecular Structure Analysis
The molecular structure of cyclobutyl ketones is characterized by the presence of a cyclobutane ring, which is known for its angle strain and unique reactivity. The trifluorophenyl group would add significant electronic effects due to the strong electronegativity of the fluorine atoms, potentially affecting the reactivity and stability of the molecule.
Chemical Reactions Analysis
Cyclobutyl ketones can undergo various chemical reactions, including [4 + 2] cycloadditions as reported with 3-alkoxycyclobutanones . The presence of a trifluorophenyl group could influence such reactions by altering the electron density around the ketone. Furthermore, the formal γ-C-H functionalization of cyclobutyl ketones to synthesize cis-1,3-difunctionalized cyclobutanes indicates the potential for further functionalization of the cyclobutyl ketone core . The [2+2] cycloaddition of alkenyl sulfides with α,β-unsaturated ketones to form 1-cyclobutenyl ketones also demonstrates the reactivity of the cyclobutane ring in cycloaddition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the trifluorophenyl group, which could increase the compound's lipophilicity and potentially its metabolic stability. The strain in the cyclobutane ring could also affect the compound's boiling point, density, and refractive index. The presence of the ketone functional group would contribute to the compound's ability to participate in hydrogen bonding and its solubility in organic solvents.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl Ketones in Chemical Synthesis
Cyclobutyl ketones, including derivatives similar to Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone, are utilized in various chemical syntheses. A study by Uchiyama et al. (1998) demonstrated the use of related ketones in the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols, highlighting their role in creating complex molecular structures (Uchiyama et al., 1998).
Role in Ring Enlargement Reactions
T. Fujiwara and T. Takeda (1990) explored the ethylaluminum dichloride-promoted ring enlargement reaction of cyclobutyl ketones, further exemplifying the versatility of these compounds in creating diverse molecular architectures (Fujiwara & Takeda, 1990).
Application in Novel Synthesis Processes
Research by Bernard et al. (2007) showed the use of cyclobutyl derivatives in the direct intermolecular asymmetric aldol reactions, offering new pathways for synthesizing spiro- and fused-cyclobutyl tetrahydrofurans and cyclopentanones (Bernard et al., 2007).
Utility in Photochemistry
The photochemistry of cyclobutyl ketones, as studied by Baldwin et al. (1987), provides insights into their behavior under different conditions, which can be crucial for designing light-mediated chemical reactions (Baldwin et al., 1987).
Use in Electrophilic Reactions
Research by Franck-Neumann et al. (1988) on the reactions of electrophilic cyclobutenes with enamines further underscores the reactivity of cyclobutyl ketones in diverse chemical contexts (Franck-Neumann et al., 1988).
Safety and Hazards
Safety precautions for handling Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture .
Eigenschaften
IUPAC Name |
1-cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-10-6-8(7-11(15)13(10)16)4-5-12(17)9-2-1-3-9/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCRSUQRVAHRMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645040 |
Source


|
| Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898778-74-0 |
Source


|
| Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

